![molecular formula C13H20N2O4S2 B5596900 N-(2-hydroxy-1,1-dimethylethyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide](/img/structure/B5596900.png)
N-(2-hydroxy-1,1-dimethylethyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
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Description
Synthesis Analysis
The synthesis of compounds similar to N-(2-hydroxy-1,1-dimethylethyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide often involves intricate organic synthesis techniques. Studies have explored various methods, such as the use of specific reagents and catalysts, to achieve the desired molecular structure and purity. For example, a study on the synthesis of related pyrrolidine derivatives has been detailed in the literature (Shibanuma et al., 1980).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and molecular orbital calculations. These methods allow for a detailed understanding of the molecular conformation, bonding, and overall structure of the compound. For instance, a study on the molecular conformation of solvated pyrrolidine derivatives provides insights into their structural aspects (Banerjee et al., 2002).
Scientific Research Applications
Synthesis Techniques and Material Chemistry
Intermolecular Interactions and Crystal Chemistry : Malone et al. (1997) explored the synthesis, characterization, and crystal chemistry of compounds related to N-(2-hydroxy-1,1-dimethylethyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide, highlighting the importance of intermolecular interactions in the development of new materials (Malone et al., 1997).
Polymer Synthesis and Applications : Yang and Lin (1995) demonstrated the use of aromatic polyamides and polyimides based on related compounds for creating materials with high thermal stability and solubility in polar solvents, indicating potential applications in advanced material sciences (Yang & Lin, 1995).
Environmental Science and Detection Techniques
- Detection of Toxic Compounds : Wang et al. (2012) developed a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols, demonstrating the chemical's utility in environmental and biological sciences (Wang et al., 2012).
Chemical Stability and Pharmacokinetics
- Improvement of Chemical Stability : Chobanian et al. (2015) focused on modifying the structure of similar compounds to improve chemical stability and pharmacokinetic profiles, potentially enhancing the efficacy of pharmacological agents (Chobanian et al., 2015).
Novel Synthesis Routes
- Development of Scalable Synthesis Techniques : Scott et al. (2006) described the development of a scalable synthesis approach for a related compound, indicating the importance of efficient production methods in pharmaceutical development (Scott et al., 2006).
properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-13(2,9-16)14-12(17)11-7-10(8-20-11)21(18,19)15-5-3-4-6-15/h7-8,16H,3-6,9H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYRWMCMDSTPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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